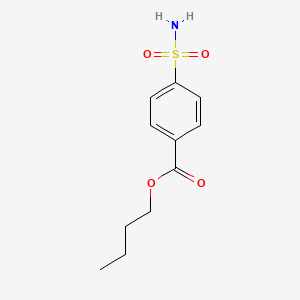
Butyl 4-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-sulfamoylbenzoate is an organic compound with the molecular formula C11H15NO4S. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and a sulfonamide group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-sulfamoylbenzoate typically involves the esterification of 4-sulfamoylbenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Butyl 4-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.
Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Butyl 4-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, this compound disrupts the production of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate
- Butylparaben
- Bumetanide
Uniqueness
Butyl 4-sulfamoylbenzoate is unique due to its specific structural features, such as the presence of both a butyl ester and a sulfonamide group. This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Properties
CAS No. |
59777-59-2 |
|---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
butyl 4-sulfamoylbenzoate |
InChI |
InChI=1S/C11H15NO4S/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)17(12,14)15/h4-7H,2-3,8H2,1H3,(H2,12,14,15) |
InChI Key |
ZMMSBDVMJNGQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















